5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one
Description
Significance of the Oxazolidinone Scaffold in Contemporary Chemical Research
The oxazolidinone scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. temple.edu This versatility has led to the development of numerous oxazolidinone-containing compounds with a wide range of pharmacological activities. researchgate.net The 2-oxazolidinone (B127357) isomer is the most extensively investigated in drug discovery. nih.govresearchgate.net
The significance of the oxazolidinone ring is underscored by its presence in various therapeutic agents. nih.govresearchgate.net Beyond its role in pharmaceuticals, the oxazolidinone scaffold is crucial in asymmetric synthesis, where chiral oxazolidinone derivatives serve as valuable auxiliaries to control the stereochemical outcome of chemical reactions. nbinno.comresearchgate.net This application is fundamental in producing enantiomerically pure compounds, which is critical in both the pharmaceutical and materials science industries. nbinno.com The structural rigidity and defined stereochemistry of the oxazolidinone ring allow for effective shielding of one face of a reacting molecule, thereby directing the approach of reagents to achieve high levels of stereoselectivity. nbinno.com
The following table provides a summary of the key areas where the oxazolidinone scaffold has demonstrated significant utility:
| Field of Application | Significance of the Oxazolidinone Scaffold | Key Examples/Derivatives |
| Medicinal Chemistry | Acts as a pharmacophore in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net | Linezolid (B1675486), Tedizolid, Cycloserine nih.govbohrium.com |
| Asymmetric Synthesis | Serves as a chiral auxiliary to induce stereoselectivity in chemical reactions, leading to the formation of specific enantiomers. nbinno.comresearchgate.net | Evans auxiliaries wikipedia.org |
| Materials Science | Incorporation into polymers can impart unique mechanical and thermal properties. nbinno.com | N/A |
Evolution of Synthetic Strategies for Oxazolidinone Derivatives
The synthesis of oxazolidinones has evolved significantly since their initial discovery. Early methods often relied on the condensation of amino alcohols with phosgene (B1210022) or its equivalents. wikipedia.org Over the years, a diverse array of synthetic routes has been developed to improve efficiency, yield, and stereocontrol.
Modern synthetic strategies for constructing the oxazolidinone ring include:
Cyclization of Amino Alcohols: This remains a fundamental approach, with modern variations employing milder and more efficient cyclizing agents such as diethylcarbonate or carbonyldiimidazole. nih.govorientjchem.org
From Aziridines: Enantiomerically pure aziridines can undergo regioselective ring-opening followed by intramolecular cyclization to afford functionalized chiral oxazolidin-2-ones. bioorg.org
From Alkenes: Metal-catalyzed oxyamination of alkenes provides a direct route to oxazolidinone structures. organic-chemistry.org
From Propargylic Amines: The reaction of propargylic amines with carbon dioxide, often catalyzed by silver or copper complexes, offers an efficient pathway to oxazolidinone derivatives. organic-chemistry.org
Palladium-Catalyzed N-Arylation: This method allows for the introduction of aryl groups at the nitrogen atom of the oxazolidinone ring, which is a common feature in many biologically active derivatives. organic-chemistry.org
The development of these synthetic methods has been crucial for accessing a wide variety of substituted oxazolidinones, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of their properties for specific applications. researchgate.net
Rationale for Investigating 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one within Academic Synthetic and Theoretical Chemistry
The specific compound this compound is of academic interest primarily as a synthetic intermediate. Its structure is closely related to that of Mephenoxalone, a compound with muscle relaxant properties. umich.edu The synthesis of Mephenoxalone, which is 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one, often proceeds through intermediates that are structurally analogous to the title compound. umich.eduresearchgate.net
Academic investigations into the synthesis of this compound and its analogs contribute to the broader understanding of synthetic methodologies for this class of compounds. For instance, research into the efficient synthesis of the precursor aldehyde, (o-methyl)phenoxyacetaldehyde, is a key aspect of developing practical routes to the final oxazolidinone. umich.edu
From a theoretical chemistry perspective, the conformational analysis of this compound and related structures can provide insights into the structure-activity relationships of this class of molecules. Understanding the preferred spatial arrangement of the phenoxy and oxazolidinone rings can inform the design of new derivatives with potentially enhanced biological activities.
The following table details the key properties of the subject compound:
| Property | Value |
| Chemical Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| InChI Key | N/A |
| CAS Number | N/A |
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-4-2-3-5-10(8)14-7-9-6-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGAMQHXKHZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Methylphenoxy Methyl 1,3 Oxazolidin 2 One
Retrosynthetic Analysis and Strategic Disconnections of the Oxazolidinone Core with Phenoxymethyl (B101242) Substitution
Retrosynthetic analysis of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one involves strategically disconnecting the molecule to identify plausible starting materials. The core structure is the 1,3-oxazolidin-2-one ring, which is substituted at the 5-position with a (2-methylphenoxy)methyl group.
The primary disconnections are typically made at the C-O and C-N bonds of the oxazolidinone ring. This leads to two main retrosynthetic pathways:
Pathway A: Disconnection of the N1-C2 and C5-O1 bonds. This approach points to a 3-(2-methylphenoxy)-1-amino-2-propanol intermediate. The oxazolidinone ring can then be formed by reaction with a phosgene (B1210022) equivalent, such as diethyl carbonate or carbonyldiimidazole.
Pathway B: Disconnection involving the entire oxazolidinone ring. This strategy identifies a key precursor, 3-(2-methylphenoxy)propane-1,2-diol or its corresponding epoxide, 2-(2-methylphenoxymethyl)oxirane. These precursors can then be cyclized with a source of the carbonyl group and nitrogen, such as urea (B33335) or an isocyanate.
These strategic disconnections form the basis for the classical and advanced synthetic routes discussed in the following sections.
Classical Synthetic Routes to this compound
Classical synthetic approaches to this compound primarily rely on the cyclization of readily available precursors.
Identification of Key Precursors and Reactant Systems
The key precursors for the classical synthesis of the target molecule are derived from 2-methylphenol and a three-carbon synthon. The primary reactant systems include:
Reaction of 3-(2-methylphenoxy)propane-1,2-diol with a carbonylating agent: The diol can be synthesized by the reaction of 2-methylphenol with glycidol or 3-chloro-1,2-propanediol. The subsequent cyclization to the oxazolidinone can be achieved using reagents like phosgene, diethyl carbonate, or urea.
Reaction of 2-(2-methylphenoxymethyl)oxirane with a nitrogen and carbonyl source: The epoxide, prepared from 2-methylphenol and epichlorohydrin (B41342), can be reacted with urea or an isocyanate to form the oxazolidinone ring. A notable method involves the reaction of triglycidyl isocyanurate with a substituted phenol (B47542), which provides a direct route to 5-phenoxymethyl-2-oxazolidinones.
Table 1: Key Precursors and Reactant Systems for Classical Synthesis
| Precursor 1 | Precursor 2 | Reactant/Catalyst | Product |
| 3-(2-methylphenoxy)propane-1,2-diol | Urea | Acid or base catalyst | This compound |
| 3-(2-methylphenoxy)propane-1,2-diol | Diethyl Carbonate | Base (e.g., NaOMe) | This compound |
| 2-(2-methylphenoxymethyl)oxirane | Isocyanate | Lewis acid or base catalyst | N-substituted-5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one |
| 2-methylphenol | Triglycidyl isocyanurate | Base (e.g., NaOH) | This compound |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time.
For the cyclization of 3-aryloxy-1,2-propanediols, the choice of the carbonylating agent and catalyst plays a significant role. For instance, the reaction with diethyl carbonate is often carried out in the presence of a strong base like sodium methoxide at elevated temperatures.
In the synthesis of oxazolidinones from epoxides and isocyanates, various catalysts have been explored to improve efficiency and regioselectivity. The effect of different bases and solvents on the cyclization reaction has been studied, with systems like triethylamine in toluene found to be effective under mild conditions.
Table 2: Optimization of Reaction Conditions for Oxazolidinone Synthesis
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Epoxide + Isocyanate | Triethylamine | Toluene | 80-100 | High | |
| Diol + Urea | Zinc Acetate | DMF | 140-160 | Moderate to High | General Knowledge |
| Diol + Diethyl Carbonate | Sodium Methoxide | Methanol | Reflux | High | General Knowledge |
Advanced and Stereoselective Synthetic Approaches
Advanced synthetic methodologies focus on controlling the stereochemistry at the C5 position of the oxazolidinone ring, leading to the synthesis of enantiomerically pure compounds.
Chiral Auxiliary and Asymmetric Catalysis in Oxazolidinone Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. Evans' oxazolidinones are a prominent class of chiral auxiliaries used to direct stereoselective transformations. In the context of the target molecule, a chiral auxiliary could be employed in an aldol (B89426) reaction to set the stereocenter, followed by a Curtius rearrangement and intramolecular cyclization.
Asymmetric catalysis offers a more atom-economical approach. Chiral catalysts can be used to achieve enantioselective synthesis of the oxazolidinone core. For instance, chiral ligands can be used in transition metal-catalyzed reactions to control the stereochemical outcome.
Diastereoselective Synthesis Strategies for Substituted Oxazolidinones
Diastereoselective synthesis strategies often involve the use of chiral starting materials. For the synthesis of this compound, this could involve starting with an enantiomerically pure three-carbon synthon, such as (R)- or (S)-glycidol, (R)- or (S)-3-chloro-1,2-propanediol, or a chiral aziridine-2-methanol derivative.
The reaction of these chiral precursors with 2-methylphenol would yield a chiral intermediate, which upon cyclization, would produce the desired enantiomer of the target oxazolidinone. For example, the intramolecular cyclization of chiral aziridine-2-methanols with phosgene has been shown to produce enantiomerically pure oxazolidinones in high yields.
Table 3: Stereoselective Synthesis Approaches
| Approach | Key Feature | Example | Expected Outcome |
| Chiral Auxiliary | Use of Evans' oxazolidinone | Asymmetric aldol reaction followed by Curtius rearrangement and cyclization | High diastereoselectivity |
| Asymmetric Catalysis | Chiral Lewis acid catalyst | Enantioselective cycloaddition of epoxide and isocyanate | High enantiomeric excess |
| Chiral Precursor | Starting from (S)-glycidol | Reaction with 2-methylphenol followed by cyclization | (S)-5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one |
| Chiral Precursor | Starting from a chiral aziridine (B145994) | Intramolecular cyclization with a phosgene equivalent | Enantiomerically pure 5-substituted oxazolidinone |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmacologically active compounds like this compound, also known as mephenoxalone, is critical for developing environmentally benign and economically viable manufacturing processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of this compound and related compounds, solvent-free reaction conditions represent a significant green advancement.
One established solvent-free method involves the thermal condensation of a substituted 3-phenoxy-1,2-propanediol with urea. Specifically for mephenoxalone, this involves heating 3-(2-methylphenoxy)-1,2-propanediol and urea at high temperatures, typically between 170°C and 200°C. This process, which directly fuses the reactants, eliminates the need for a solvent, thereby preventing solvent-related waste and simplifying product purification.
Another innovative solvent-free approach for the synthesis of the broader class of 5-phenoxymethyl-2-oxazolidinones involves the reaction of triglycidyl isocyanurate with a substituted phenol. google.com This method creates a novel synthetic pathway that can be conducted in the absence of a solvent, which reduces the manufacturing cost and simplifies the reaction and purification steps. google.com
While not specifically documented for this compound, research on other oxazolidinones has demonstrated the efficacy of alternative reaction media. For instance, the synthesis of 2-oxazolidinone (B127357) from 2-aminoethanol and urea has been achieved under solvent-free conditions using cerium dioxide nanoparticles as a catalyst, reaching a conversion of 98.4% with 100% selectivity. Such catalytic, solvent-free systems represent a promising area of exploration for the synthesis of more complex derivatives.
The table below summarizes examples of solvent-free conditions applied to the synthesis of oxazolidinones.
| Reactants | Catalyst/Conditions | Product Class | Yield | Reference |
| 3-Phenoxy-1,2-propanediol and Urea | 170-200°C, neat | 5-Phenoxymethyl-2-oxazolidinone | ~67% | ARKIVOC 2008 (ii) 235-242 |
| Triglycidyl isocyanurate and Phenol | Heating, solvent-free | 5-Phenoxymethyl-2-oxazolidinone | Not specified | CN1483729A google.com |
| 2-Aminoethanol and Urea | CeO2 nanoparticles, solvent-free | 2-Oxazolidinone | 98.4% (conversion) | ResearchGate (Preprint) |
Atom economy is a central concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. Synthetic routes with high atom economy are designed to maximize the conversion of reactants to the desired product, thereby minimizing the generation of byproducts and waste.
The synthesis of this compound via the condensation of 3-(2-methylphenoxy)-1,2-propanediol and urea is an example of a reaction with potentially high atom economy. In this cyclo-condensation reaction, the primary byproduct is ammonia.
Reaction: C10H14O3 + CH4N2O → C11H13NO3 + 2NH3
The theoretical atom economy for this reaction is high, as the majority of the atoms from the reactants are incorporated into the oxazolidinone ring structure. However, the practical efficiency and waste generation depend on reaction conditions, yield, and purification methods.
Waste minimization is a critical consideration, especially in pharmaceutical manufacturing. Studies have shown that wastewater from mephenoxalone production is not readily biodegradable, which complicates waste treatment and underscores the need for cleaner synthetic processes. iwaponline.com Minimizing waste at the source through efficient synthetic design is therefore environmentally and economically imperative.
Strategies for waste minimization in the synthesis of oxazolidinones include:
Catalytic Processes: Utilizing catalysts can enable reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and the formation of side products.
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time can maximize product yield and reduce the amount of unreacted starting materials and byproducts that end up in the waste stream.
While specific green metrics like the E-factor (Environmental Factor) or Process Mass Intensity (PMI) have not been published for the synthesis of this compound, applying these principles is essential for the sustainable production of this and other pharmaceutical compounds. Future research should focus on developing and quantifying the greenness of synthetic routes to provide a clearer path toward environmentally responsible manufacturing.
Synthesis and Exploration of Structural Analogues and Derivatives of 5 2 Methylphenoxy Methyl 1,3 Oxazolidin 2 One
Design Principles for Structural Diversification of the Oxazolidinone Scaffold
The structural versatility of the oxazolidinone scaffold allows for extensive modification to optimize its biological activity. nih.govresearchgate.net Medicinal chemists employ several key design principles to guide the synthesis of new derivatives.
A fundamental principle lies in the concept of bioisosterism. The 2-oxazolidinone (B127357) structure is a bioisostere of chemical groups such as carbamates, thiocarbamates, ureas, and amides. nih.gov This similarity allows it to form crucial hydrogen bonds with biological targets while offering greater metabolic and chemical stability due to the cyclized carbamate (B1207046), which is less prone to hydrolysis than its non-cyclic counterparts. nih.gov
Structure-activity relationship (SAR) studies have established that specific stereochemistry is often crucial for activity. For many biologically active oxazolidinones, an (S)-configuration at the C-5 position of the oxazolidinone ring is essential. researchgate.netresearchgate.net The nature of the substituent at the N-3 position, typically an aryl group, is also a critical determinant of potency and spectrum of activity. researchgate.net
Strategic modifications are often aimed at overcoming specific challenges. For instance, to enhance activity against Gram-negative bacteria, which possess a more complex cell envelope, modifications are designed to increase accumulation by circumventing efflux pumps and improving membrane penetration. nih.gov To improve physicochemical properties like poor solubility, chemists may incorporate polar groups, disrupt molecular planarity to reduce crystal lattice energy, or employ a prodrug strategy. nih.gov An innovative "Trojan Horse" approach involves linking the oxazolidinone to a molecule like a cephalosporin, which is actively transported into bacteria, to facilitate drug delivery. nih.gov
Synthetic Routes for Modifications on the Phenoxy Moiety
The phenoxy moiety of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one offers a prime site for structural modification to explore SAR. By varying the substituents on the phenyl ring, chemists can modulate properties such as lipophilicity, electronic character, and steric profile, which can influence target binding and pharmacokinetic properties. Analogues such as 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one and 5-((3,5-dimethylphenoxy)methyl)-1,3-oxazolidin-2-one demonstrate the feasibility of such modifications. sigmaaldrich.comcymitquimica.com
A common synthetic approach to generate these analogues involves the reaction of a substituted phenol (B47542) with a suitable C3 electrophile, such as epichlorohydrin (B41342) or a glycidyl (B131873) derivative (e.g., (R)-glycidyl butyrate), to form a substituted glycidyl ether. This intermediate can then be converted to the final oxazolidinone. For example, the synthesis can proceed by opening the epoxide ring of the glycidyl ether with an amine source, followed by cyclization with a carbonylating agent like carbonyldiimidazole (CDI) or phosgene (B1210022) to form the 1,3-oxazolidin-2-one ring. orientjchem.org
| Starting Phenol | Resulting Phenoxy Moiety in Analogue |
| 2-Methylphenol | 2-Methylphenoxy |
| 2-Methoxyphenol | 2-Methoxyphenoxy |
| 3,5-Dimethylphenol | 3,5-Dimethylphenoxy |
| 4-Chlorophenol | 4-Chlorophenoxy |
| 3-Nitrophenol | 3-Nitrophenoxy |
This table illustrates potential starting materials for synthesizing analogues with modified phenoxy moieties.
Synthetic Routes for Substitutions on the 1,3-Oxazolidin-2-one Ring
Modifications directly on the heterocyclic ring are crucial for fine-tuning the activity of oxazolidinone compounds. Various synthetic methods have been developed to introduce substituents at the N-3, C-4, and C-5 positions. organic-chemistry.orgnih.gov
N-3 Position: The nitrogen atom is a common site for introducing aryl and heteroaryl groups. Palladium-catalyzed N-arylation using aryl bromides and suitable phosphine (B1218219) ligands is an effective method for this transformation. organic-chemistry.org Alternatively, copper-catalyzed protocols can be employed for the N-arylation with (hetero)aryl iodides, which often proceed under mild conditions. organic-chemistry.org
C-5 Position: The C-5 side chain is pivotal for biological activity, and its modification is a major focus of derivative synthesis. nih.gov A versatile strategy begins with natural or unnatural α-amino acids, which are reduced to chiral amino alcohols. researchgate.net These intermediates can then be cyclized to form the oxazolidinone ring, allowing the diversity of amino acid side chains to be translated into a wide array of C-5 substituents. researchgate.net Another powerful technique is the iodocyclocarbamation of N-allylated carbamates, which yields 5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org The resulting iodide is an excellent leaving group, enabling subsequent nucleophilic substitution to introduce a variety of functional groups.
C-4 and C-5 Positions: For the synthesis of 4,5-disubstituted oxazolidinones, an efficient approach combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.gov This sequence allows for the stereocontrolled construction of the core ring with substituents at both the C-4 and C-5 positions.
| Target Position | Synthetic Method | Key Reagents/Catalysts |
| N-3 | Palladium-Catalyzed N-Arylation | Aryl Bromide, Palladium Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand |
| N-3 | Copper-Catalyzed N-Arylation | (Hetero)aryl Iodide, Copper Catalyst, Ligand (e.g., BPMO) |
| C-5 | From α-Amino Acids | α-Amino Acid -> Amino Alcohol -> Cyclization (e.g., with CDI) |
| C-5 | Iodocyclocarbamation | N-Allyl Carbamate, Iodine Source |
| C-4, C-5 | Asymmetric Aldol/Curtius Reaction | Aldehyde, Ketone, Chiral Auxiliary, Azide Reagent (e.g., Me₃SiN₃) |
This table summarizes key synthetic strategies for modifying the oxazolidinone ring.
Combinatorial Chemistry and Library Generation Techniques for Oxazolidinone Derivatives
Combinatorial chemistry has become an indispensable tool for the rapid discovery and optimization of new oxazolidinone-based compounds. nih.gov By systematically combining a set of diverse building blocks, large libraries of related compounds can be generated and screened for desired properties.
Solid-phase synthesis is particularly well-suited for library generation. In one approach, a resin-bound epoxide can be reacted with a diverse set of isocyanates. The subsequent intramolecular cyclization on the solid support yields a library of oxazolidinones with varied N-3 substituents. nih.gov This method allows for high-throughput synthesis and purification, as excess reagents and byproducts can be simply washed away from the resin-bound product.
Another solid-phase strategy involves immobilizing a core structure, such as a 5-(aminomethyl)oxazolidinone, onto a resin. The free amine can then be acylated with a library of different carboxylic acids or other acylating agents to generate a diverse set of amides at the C-5 side chain. researchgate.net These combinatorial libraries enable a comprehensive exploration of the structure-activity relationships around the oxazolidinone scaffold, facilitating the identification of new lead compounds with enhanced characteristics. nih.gov
| Scaffold Core (Resin-Bound) | R¹ Building Block (Isocyanates) | R² Building Block (Epoxides) |
| Polymer Support | Phenyl isocyanate | Glycidyl tosylate |
| Polymer Support | 4-Fluorophenyl isocyanate | Styrene oxide |
| Polymer Support | Naphthyl isocyanate | Propylene oxide |
| Polymer Support | Cyclohexyl isocyanate | 1,2-Epoxybutane |
This table provides a conceptual example of building blocks for a combinatorial library based on the reaction of epoxides and isocyanates.
Structure Activity Relationship Sar Studies: Theoretical and Design Considerations
Principles of Molecular Design and SAR in the Context of Oxazolidinone Scaffolds
The molecular design of oxazolidinone antibacterials, including derivatives like 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, is guided by a well-established set of Structure-Activity Relationship (SAR) principles. These principles define the essential structural features required for potent biological activity, which is primarily the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. unimelb.edu.au
The foundational pharmacophore of an active oxazolidinone consists of three key regions, often designated as the A, B, and C regions.
The 'A' Region: This is the 1,3-oxazolidin-2-one ring itself. A critical requirement for activity is the (S)-configuration at the C5 position. The enantiomer with the (R)-configuration is significantly less active, a selectivity that has been rationalized through computational models showing a less favorable binding orientation within the ribosome. mdpi.com
The 'B' Region: This refers to the N-aryl substituent at the 3-position of the oxazolidinone ring. Typically, this is a phenyl ring. Substitutions on this ring are crucial for potency. For instance, the presence of a fluorine atom, as seen in Linezolid (B1675486), is known to enhance efficacy. nih.gov
The 'C' Region: This region encompasses the side chain attached to the C5 position of the oxazolidinone ring. The nature of this substituent profoundly influences the antibacterial activity and spectrum. researchgate.net The prototypical C5 side chain is an acetamidomethyl group, but extensive research has shown that other functionalities, such as thiourea (B124793), dithiocarbamate, and triazole groups, can also confer potent activity. nih.govnih.gov
Computational Approaches to Predict Structural Influence on Molecular Interactions
Computational chemistry has become an indispensable tool in the design and optimization of oxazolidinone derivatives. These methods provide valuable insights into how structural modifications influence the interaction between the compound and its biological target, the bacterial ribosome. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations. ias.ac.inresearchgate.net
Three-Dimensional QSAR (3D-QSAR): This method quantitatively correlates the biological activity of a series of compounds with their 3D physicochemical properties. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique applied to oxazolidinones. nih.govias.ac.in In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated. The analysis generates contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative potential) are favorable or unfavorable for activity. These studies have consistently shown that the antibacterial activity of oxazolidinones strongly correlates with their steric, electrostatic, and lipophilic characteristics. nih.govias.ac.in
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor target. For oxazolidinones, docking studies are performed using crystal structures of the bacterial 50S ribosomal subunit to simulate the binding process. nih.govresearchgate.net These simulations help to:
Visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the oxazolidinone and specific nucleotides in the ribosomal binding pocket. mdpi.com
Explain the enantioselectivity, confirming why the (S)-enantiomer binds more favorably than the (R)-enantiomer. mdpi.com
Predict the binding affinity of novel, unsynthesized analogues, thereby prioritizing which compounds to synthesize and test. unimelb.edu.au Docking studies on potent linezolid-based conjugates have revealed binding energy scores superior to that of linezolid itself, highlighting the potential for structural modification to improve target engagement. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability and conformational flexibility of the binding interaction. For oxazolidinones, MD simulations can validate the stability of the docked poses and analyze the dynamic behavior of hydrogen bonds and other interactions within the ribosomal binding site. nih.gov
These computational methods, often used in combination, create a robust in silico platform for the rational design of new oxazolidinone agents with improved properties. mdpi.com
Analysis of Electronic and Steric Effects of Substituents on Conformational Preferences
The electronic and steric properties of substituents on the oxazolidinone scaffold directly impact both the molecule's intrinsic conformation and its binding affinity to the ribosome. The five-membered oxazolidinone ring is not planar and possesses a degree of flexibility, capable of adopting various conformations such as envelope or twisted forms. mdpi.com
Electronic Effects: The electronic nature of substituents, particularly on the N-aryl ring and the C5 side chain, influences the molecule's electrostatic potential and its ability to form key interactions. QSAR studies have identified the lowest unoccupied molecular orbital (LUMO) energy as a significant electronic descriptor correlated with antibacterial activity. nih.gov Electron-withdrawing groups on the N-aryl ring or within the C5 side chain can modulate the charge distribution across the molecule, affecting its interaction with the highly charged RNA environment of the ribosomal binding pocket. nih.gov For instance, stability studies on related oxazolidine (B1195125) rings have shown that electron-withdrawing nitro substituents can influence hydrolysis rates by stabilizing ring-opened intermediates. nih.gov
Steric Effects: Steric hindrance is a critical factor in the design of oxazolidinone analogues. The introduction of bulky substituents can have both positive and negative consequences.
Negative Impact: Excessive steric bulk can disrupt the optimal binding conformation. Computational studies have shown that introducing large groups can lead to steric clashes with the ribosomal nucleotides, pushing the ligand out of the binding site and disrupting pivotal hydrogen bonds, thereby decreasing binding affinity. nih.gov
Positive Impact: Conversely, strategically placed bulky substituents can enhance activity. Conformationally constrained analogues, where the flexible morpholine (B109124) ring of linezolid is replaced with a more rigid bicyclic system, have been shown to possess activity comparable or superior to the parent drug. nih.gov This suggests that restricting the molecule to a more bioactive conformation can be a successful design strategy.
Conformational Preferences: The conformation of the C5 side chain is particularly crucial for activity. Nuclear Magnetic Resonance (NMR) studies, including transferred Nuclear Overhauser Effect (TRNOE) experiments, have shown that active oxazolidinones exist in an extended conformation when free in solution. Importantly, this extended conformation does not significantly change upon binding to the ribosome. This suggests that the molecule is essentially "pre-organized" for binding. The inactivity of the (R)-enantiomers may be due to their C5 side chain being positioned in an incorrect orientation for proper interaction with the ribosomal target. Therefore, substituents that favor this extended, bioactive conformation are desirable.
Comparative SAR Analysis of Related Oxazolidinone Structures (Focus on methodology and general insights)
Comparative SAR analysis is a cornerstone of drug discovery, allowing researchers to understand how systematic structural modifications across a series of related compounds affect their biological activity. For oxazolidinones, this typically involves synthesizing analogues with variations in the N-aryl (B-ring) and C5 side chain (C-ring) regions and comparing their activity to a reference compound, often Linezolid.
Methodology: The primary method for comparison is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, including drug-resistant strains like MRSA and VRE. nih.gov A lower MIC value indicates higher potency. These experimental results are then rationalized using the computational tools described previously (QSAR, molecular docking). By comparing the docking scores, binding modes, and CoMFA maps of highly active versus inactive analogues, general insights into the structural requirements for activity can be derived.
General Insights from Comparative Analyses:
C5-Side Chain Modifications: While the acetamidomethyl group is a well-established C5 substituent, comparative studies have identified other groups that confer potent activity. A study comparing various 5-substituted oxazolidinones found that replacing the acetamide (B32628) with a 5-thiourea group resulted in a 4- to 8-fold increase in in vitro activity compared to Linezolid. nih.gov Another comparative study identified a C5-triazole substitution as a viable structural alternative for potent antibacterial activity. nih.gov These studies demonstrate that the C5 position is highly amenable to modification to tune the activity profile.
Lipophilicity and Hydrophilicity Balance: The balance between hydrophobic and hydrophilic substituents is crucial. A comparative SAR study on 5-thiocarbonyl oxazolidinones revealed that antibacterial activity was significantly affected by the calculated logP value. Potency was dependent on the interplay between a hydrophilic or hydrophobic C5-substituent and corresponding hydrophobic or hydrophilic groups on the N-aryl benzene (B151609) ring. nih.gov
Conformational Restriction: Comparing flexible analogues like Linezolid with conformationally constrained ones has provided valuable insights. Replacing the flexible morpholine ring with a rigid azabicyclic system led to the identification of compounds with potency four times that of Linezolid against key pathogens. nih.gov This highlights that reducing the conformational flexibility of the N-aryl substituent can lock the molecule into a more favorable binding conformation, enhancing activity.
The table below presents a conceptual comparison based on findings in the literature, illustrating how structural changes in related oxazolidinones affect antibacterial potency.
| Compound Class | Key Structural Modification | General SAR Insight | Relative Potency vs. Reference |
|---|---|---|---|
| Reference (Linezolid-type) | C5-acetamidomethyl group; N-morpholinophenyl group | Baseline for comparison; established pharmacophore. | Standard |
| 5-Thiourea Analogues | Replacement of C5-acetamide with a thiourea group | Replacement of carbonyl with thiocarbonyl enhances activity. nih.gov | Increased |
| 5-Triazole Analogues | Replacement of C5-acetamide with a triazole ring | Triazole is a bioisosteric replacement for the acetamide group, maintaining or improving potency. nih.gov | Comparable to Increased |
| Conformationally Constrained Analogues | Replacement of flexible N-morpholine ring with a rigid bicyclic system | Restricting conformational freedom can lock the molecule in a highly active conformation. nih.gov | Increased |
These comparative analyses are crucial for guiding the design of next-generation oxazolidinones, aiming for improved potency, an expanded spectrum of activity, and a reduced potential for resistance.
Computational Chemistry and in Silico Modeling of 5 2 Methylphenoxy Methyl 1,3 Oxazolidin 2 One
Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis
The three-dimensional structure and conformational flexibility of 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one are critical determinants of its chemical and biological activity. Molecular mechanics and quantum chemical calculations are employed to explore the potential energy surface of the molecule and identify its most stable conformations.
Molecular mechanics methods, utilizing force fields such as MMFF94 or AMBER, can rapidly screen a wide range of possible conformations by treating the molecule as a collection of atoms held together by classical mechanical springs. This approach is computationally efficient for exploring large conformational spaces.
Quantum chemical calculations, such as semi-empirical methods (e.g., PM7) or more rigorous ab initio and Density Functional Theory (DFT) methods, provide a more accurate description of the electronic structure and can be used to refine the geometries and energies of the low-energy conformers identified by molecular mechanics. These calculations solve the Schrödinger equation (or its approximations) to determine the electronic energy of a given atomic arrangement.
A systematic conformational analysis of this compound would involve rotating the key single bonds, specifically the C-O and C-C bonds of the side chain, to generate a series of initial structures. Each of these structures would then be geometry optimized to find the nearest local energy minimum. The resulting conformers can be ranked by their relative energies to identify the most probable shapes the molecule will adopt.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°C-C-O-C) | Relative Energy (kcal/mol) |
| 1 | 180 | 60 | 0.00 |
| 2 | 60 | 180 | 1.25 |
| 3 | -60 | 60 | 2.50 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. By approximating the electron density, DFT can provide valuable insights into the reactivity and stability of this compound.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For this compound, one would expect to see negative potential (red/yellow) around the carbonyl oxygen and the phenoxy oxygen, indicating their nucleophilic character, and positive potential (blue) around the N-H proton, indicating its electrophilic character.
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Electronegativity (χ) | 3.65 | eV |
| Chemical Hardness (η) | 2.85 | eV |
Note: These values are hypothetical and would need to be determined through actual DFT calculations.
Molecular Docking and Dynamics Simulations (Methodological applications for understanding molecular interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to investigate its potential binding to a biological target, such as a protein or enzyme. The process involves placing the ligand (the oxazolidinone) into the binding site of the receptor and evaluating the binding affinity using a scoring function. This can help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
Molecular Dynamics (MD) simulations provide a more dynamic picture of molecular interactions. Starting from a docked pose, an MD simulation would treat the atoms of the ligand-receptor complex as classical particles and solve Newton's equations of motion over time. This allows for the observation of the flexibility of both the ligand and the receptor and the stability of their interactions. MD simulations can provide insights into the conformational changes that may occur upon binding and can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking alone. Such simulations have been applied to various oxazolidinone scaffolds to understand their binding mechanisms.
Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Efficiency or Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with a particular property of interest, such as synthetic yield or reaction rate. For this compound, a QSPR model could be developed to predict its reactivity in a specific chemical transformation or to estimate a property related to its synthetic accessibility.
Pharmacophore Modeling and Virtual Screening Methodologies for Design of New Oxazolidinone Structures
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for a series of active oxazolidinone derivatives would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to have the desired biological activity. This approach can guide the design of new oxazolidinone structures with potentially improved properties by suggesting modifications to the this compound scaffold that better fit the pharmacophore model. The oxazolidinone ring is a well-known pharmacophore in medicinal chemistry.
Advanced Analytical Methodologies for Research on 5 2 Methylphenoxy Methyl 1,3 Oxazolidin 2 One
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular architecture.
Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the oxazolidinone ring and the phenoxymethyl (B101242) side chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are critical for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. This data is vital for assigning the chemical shifts of the carbon atoms in the molecule and confirming the connectivity between the oxazolidinone ring, the methylphenoxy group, and the linking methylene (B1212753) bridge.
Conformational analysis of oxazolidine (B1195125) derivatives can be performed using ¹H NMR spectroscopy and computational methods. Studies on related aryloxypropanolamine β-adrenoreceptor antagonists and their oxazolidine derivatives have shown that the oxazolidine ring formation does not dramatically alter the preferred conformation of the core structure. rsc.org For this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could be employed to determine the spatial proximity of protons, providing insights into the molecule's preferred conformation and the relative orientation of the substituted phenoxy group with respect to the oxazolidinone ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for 5-(p-Methoxyphenoxymethyl)-2-oxazolidinone spectrabase.com
| Atom | Chemical Shift (ppm) |
|---|---|
| Methoxy Carbon | 55.5 |
| Methylene (CH₂) | 69.8 |
| Oxazolidinone CH | 75.2 |
| Aromatic CH (ortho to OCH₃) | 114.6 |
| Aromatic CH (meta to OCH₃) | 115.7 |
| Aromatic C (ipso to OCH₂) | 151.2 |
| Aromatic C (ipso to OCH₃) | 154.5 |
| Carbonyl (C=O) | 159.1 |
Note: These are computationally predicted values for a structural analogue and may differ from experimental values for this compound.
High-Resolution Mass Spectrometry and Fragmentation Analysis in Reaction Monitoring and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound and for identifying impurities. By providing highly accurate mass measurements, HRMS can confirm the molecular formula of the compound (C₁₁H₁₃NO₃) and help in the structural elucidation of unknown byproducts or degradation products formed during synthesis or storage.
Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to study the fragmentation patterns of the molecule. researchgate.net The fragmentation pathways provide valuable structural information. For oxazolidin-2-one derivatives, common fragmentation patterns involve the cleavage of the oxazolidinone ring and the side chain. researchgate.net
In the positive ion mode, the protonated molecule [M+H]⁺ would be the parent ion. Collision-Induced Dissociation (CID) of this ion would likely lead to characteristic fragment ions. Based on the structure of this compound, expected fragmentation pathways could include:
Loss of the 2-methylphenoxy group.
Cleavage of the ether linkage.
Ring-opening of the oxazolidinone moiety, followed by losses of small neutral molecules like CO₂ or H₂NCO.
The fragmentation of the basic oxazolidin-2-one ring has been documented, with the molecular ion at m/z 87 being a prominent peak. nist.govnist.gov The fragmentation of more complex derivatives will be influenced by the substituents. researchgate.net The structural similarity between isomeric oxazolidin-2-ones can lead to similar CID-MS/MS spectra and fragmentation pathways. researchgate.net However, subtle differences in fragmentation can be used to differentiate between isomers. researchgate.net
HRMS is also invaluable for reaction monitoring, allowing for the detection of starting materials, intermediates, and products in a reaction mixture with high sensitivity and specificity. This enables the optimization of reaction conditions and the identification of potential impurities.
Table 2: Key Ions in the Mass Spectrum of the Parent Compound, Oxazolidin-2-one chemicalbook.com
| m/z | Relative Intensity | Possible Assignment |
|---|---|---|
| 87 | 100.0 | Molecular Ion [M]⁺ |
| 59 | 58.3 | [M - CO]⁺ |
| 42 | 29.7 | [C₂H₄N]⁺ |
| 29 | 42.8 | [CHO]⁺ or [C₂H₅]⁺ |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. These include:
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the secondary amide within the oxazolidinone ring.
C-H Stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
C=O Stretching: A strong absorption band typically between 1730-1780 cm⁻¹ for the cyclic carbamate (B1207046) (lactone) carbonyl group. This is a very characteristic peak for the oxazolidinone ring.
C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkage and the ring C-O bond, usually found in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range.
FTIR is particularly useful for monitoring the progress of reactions, for instance, by observing the appearance of the characteristic carbonyl peak of the oxazolidinone ring during its formation.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups like C=O, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The aromatic ring vibrations, for example, often give rise to strong Raman signals.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (cyclic carbamate) | 1730 - 1780 |
| Aromatic C=C Stretch | 1450 - 1600 |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Oxazolidinone Structures
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute stereochemistry (R or S configuration at the C5 chiral center), provided a suitable crystal is obtained.
This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Studies on other chiral oxazolidinones have shown that the five-membered ring can adopt various conformations, such as an envelope or a twist form. researchgate.net The analysis of the crystal structure can also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group of the oxazolidinone ring, which dictates the packing of the molecules in the crystal lattice. researchgate.net The nature of these supramolecular synthons can differ between racemic and enantiopure crystals. researchgate.net
While a crystal structure for this compound is not publicly available, data from related structures can be used to predict its likely solid-state conformation and packing motifs.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation of Isomers
Chromatographic techniques are essential for the purification, purity assessment, and separation of isomers of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing the purity of this compound. mdpi.com Detection is typically achieved using a UV detector, as the aromatic ring will absorb UV light. HPLC-MS, which couples the separation power of HPLC with the detection capabilities of mass spectrometry, can be used for the simultaneous quantification and identification of the target compound and any impurities. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. sums.ac.ir For this compound, derivatization might be necessary to increase its volatility and thermal stability before GC analysis. GC-MS provides excellent separation and allows for the identification of compounds based on their mass spectra, which can be compared to spectral libraries. rjptonline.org
Separation of Isomers: Since this compound is a chiral compound, it exists as a pair of enantiomers. The separation of these enantiomers is crucial, as they may have different biological activities. Chiral chromatography, a specialized form of HPLC, is the most common method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. ntu.edu.tw
Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, has also proven to be an effective method for the chiral separation of oxazolidinone analogs. mdpi.comnih.gov
Table 4: Summary of Chromatographic Techniques and Their Applications
| Technique | Application |
|---|---|
| Reversed-Phase HPLC | Purity assessment, quantification |
| HPLC-MS | Purity assessment, impurity identification, quantification |
| GC-MS | Analysis of volatile impurities, may require derivatization |
| Chiral HPLC | Separation of enantiomers |
Mechanistic Investigations of Reactions Involving 5 2 Methylphenoxy Methyl 1,3 Oxazolidin 2 One
Study of Reaction Intermediates and Transition States in Oxazolidinone Formation
The formation of the 1,3-oxazolidin-2-one ring from the reaction of an epoxide with an isocyanate or a related heterocumulene has been elucidated through computational and experimental studies. Density Functional Theory (DFT) calculations have been particularly insightful in mapping the potential energy surfaces of these reactions, revealing the nature of intermediates and transition states.
One of the primary routes investigated is the reaction of an epoxide with chlorosulfonyl isocyanate (CSI). This reaction can proceed through two possible channels, depending on the nucleophilic attack of the isocyanate nitrogen onto either of the epoxide's carbon atoms. For a substituted epoxide, such as 1-(2-methylphenoxy)-2,3-epoxypropane (a likely precursor for the title compound), the attack can occur at the less sterically hindered primary carbon (C1) or the secondary carbon (C2).
Computational modeling suggests that the cycloaddition reaction proceeds via an asynchronous concerted mechanism. This means that the ring-opening of the epoxide and the formation of the new C-N and C-O bonds occur in a single step through a transition state, but the bond-forming/breaking events are not perfectly synchronized.
Key features of the transition state include:
Elongation of the C-O bond of the epoxide ring.
Simultaneous formation of the N-C bond from the isocyanate nitrogen to an epoxide carbon.
Formation of the O-C bond between the epoxide oxygen and the isocyanate carbonyl carbon.
In the case of the reaction between an epoxide and CSI, two primary transition states (TS1 and TS1') are considered, leading to two different oxazolidinone intermediates. The relative energy of these transition states determines the regioselectivity of the reaction. The nucleophilic attack of the nitrogen atom onto the less sterically encumbered carbon of the epoxide is generally favored. Alternative stepwise mechanisms involving zwitterionic or 1,5-dipolar intermediates have also been proposed, though recent theoretical evidence often favors the concerted pathway.
Table 1: Calculated Bond Distances in Reaction Intermediates and Transition States for Oxazolidinone Formation
| Structure | C5–N6 Bond Distance (Å) | C5–O7 Bond Distance (Å) |
|---|---|---|
| Reactant Complex (RC7) | 1.29 | - |
| Transition State (TS7) | 1.41 | 1.58 |
| Product Intermediate (17) | 1.46 | 1.39 |
This data is derived from a computational study on the reaction of an epoxide with chlorosulfonyl isocyanate and water, illustrating the changes in key bond lengths during the reaction process.
Kinetic and Thermodynamic Characterization of Key Synthetic Steps
The feasibility and rate of oxazolidinone synthesis are governed by the kinetic and thermodynamic parameters of the reaction. Theoretical studies have provided valuable data on the energy barriers associated with the transition states. For instance, in the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones, the rate- and stereoselectivity-determining step is the initial addition reaction.
The free energy barriers for the formation of transition states have been calculated using methods like M06-2X/6-31G(d,p). Lower energy barriers indicate faster reaction rates. For example, in certain stereoselective syntheses, the free energy barrier for the formation of the favored trans-configured product is lower than that for the cis-configured product, explaining the observed diastereoselectivity.
Table 2: Thermodynamic Data for Parent Oxazolidinone Compounds at T = 298.15 K
| Compound | Standard Molar Enthalpy of Formation (crystal, kJ·mol⁻¹) | Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (gas, kJ·mol⁻¹) |
|---|---|---|---|
| 2-Oxazolidinone (B127357) | -430.30 ± 0.96 | 84.20 ± 3.22 | -346.10 ± 3.36 |
| 3-Acetyl-2-oxazolidinone | -617.72 ± 1.58 | 82.36 ± 1.84 | -535.36 ± 2.43 |
Data from experimental measurements provide fundamental thermodynamic parameters for the stability of the oxazolidinone core structure.
Role of Catalysts and Additives in Directing Reaction Pathways and Selectivity
Catalysts and additives play a pivotal role in the synthesis of oxazolidinones, influencing reaction rates, yields, and, critically, selectivity (both regio- and stereoselectivity). A wide array of catalytic systems has been developed for the cycloaddition of epoxides with isocyanates or CO2.
Lewis Acid Catalysis: Lewis acids are frequently employed to activate the epoxide ring towards nucleophilic attack. By coordinating to the epoxide oxygen, the Lewis acid polarizes the C-O bonds, making the carbon atoms more electrophilic and facilitating ring-opening. Common Lewis acids include complexes of aluminum, boron, zinc, and gallium. Mechanistic proposals suggest that the reaction can proceed through open-chain mono- and bicomplexes rather than chelated intermediates, which can effectively rationalize the observed stereoselectivity. For instance, chromium(salphen) complexes have been shown to be effective catalysts, with their Lewis acidity allowing for reduced catalyst loading and shorter reaction times.
Organocatalysis: Metal-free organocatalysts have emerged as a sustainable alternative. Tetraarylphosphonium salts (TAPS), for example, act as bifunctional catalysts. They function as Brønsted acids and a source of halide ions, which together accelerate the epoxide ring opening with high regioselectivity. Imidazolium-based salts have also been developed as bifunctional organocatalysts, where the cation can act as a hydrogen bond donor (HBD) to activate the epoxide, and the halide anion serves as the nucleophile to initiate ring-opening.
Additives: Additives can significantly impact the reaction outcome. In some systems, a co-catalyst is necessary for efficient turnover. Nucleophilic co-catalysts, such as halide ions (e.g., from tetrabutylammonium (B224687) iodide, TBAI), are often used in conjunction with metal-based catalysts. The nucleophile attacks the epoxide, opening the ring to form a haloalkoxide intermediate, which then reacts with the isocyanate or CO2. The catalyst facilitates this process and is regenerated in the catalytic cycle. The choice of solvent can also dramatically affect the reaction, with polar solvents sometimes favoring stepwise mechanisms over concerted ones.
Table 3: Overview of Catalytic Systems for Oxazolidinone Synthesis
| Catalyst Type | Example(s) | Proposed Role/Mechanism | Key Outcome |
|---|---|---|---|
| Lewis Acids | Al, B, Zn complexes; Cr(salphen); Ga-based catalysts | Activation of epoxide ring by coordination to oxygen, increasing electrophilicity of epoxide carbons. | Increased reaction rate, control of stereoselectivity. |
| Organocatalysts | Tetraarylphosphonium salts (TAPS); Imidazolium salts | Bifunctional activation: Brønsted acid/HBD activates epoxide; halide anion acts as nucleophile for ring-opening. | High regioselectivity, metal-free conditions. |
| Additives/Co-catalysts | Tetrabutylammonium iodide (TBAI), Potassium Fluoride (KF) | Provide nucleophilic halide to initiate epoxide ring-opening; facilitate transmetalation steps. | Improved yields and selectivity. |
Future Research Directions and Challenges in Oxazolidinone Chemistry
Development of Novel and Efficient Synthetic Routes for Functionalized Oxazolidinones
The synthesis of oxazolidinones, particularly those with specific substituents like the (2-methylphenoxy)methyl group at the C5 position, remains an area of active research. A primary challenge is the development of synthetic routes that are not only efficient and high-yielding but also stereoselective and environmentally benign.
Historically, the synthesis of the oxazolidinone ring has often involved hazardous reagents such as phosgene (B1210022) or isocyanates. bioorg.orgresearchgate.net Future efforts are focused on safer, more sustainable alternatives. Key areas of development include:
Catalytic Methods: There is a strong push towards using catalytic systems to construct the oxazolidinone ring. This includes metal-catalyzed reactions, such as palladium- or silver-catalyzed cyclizations of propargylic amines with carbon dioxide, and organocatalyzed approaches. organic-chemistry.org These methods offer milder reaction conditions and broader functional group tolerance.
Atom-Economical Reactions: Routes that maximize the incorporation of atoms from reactants into the final product are highly desirable. The reaction of aziridines with carbon dioxide or the cyclization of amino alcohols represents more atom-economical pathways to the oxazolidinone core. nih.gov
Stereoselective Synthesis: For applications in medicine and as chiral auxiliaries, controlling the stereochemistry at the C5 position (and C4, if substituted) is critical. Novel strategies are being developed that start from chiral precursors like amino acids or employ asymmetric catalysis to set these stereocenters with high precision. researchgate.net One-pot transformations from functionalized, enantiomerically pure aziridines have shown promise in creating 5-functionalized oxazolidinones with retention of configuration. bioorg.org
A comparison of traditional versus emerging synthetic strategies is summarized below.
| Strategy | Key Features | Advantages | Challenges |
| Traditional Cyclization | Use of β-amino alcohols with phosgene or its equivalents. nih.gov | Well-established, often reliable. | Use of highly toxic reagents, harsh conditions. bioorg.org |
| Isocyanate-Epoxide Coupling | [3+2] cycloaddition of isocyanates and epoxides. organic-chemistry.org | Can be efficient for certain substrates. | Limited substrate scope, regioselectivity issues. nih.gov |
| Aziridine-CO2 Cycloaddition | Reaction of chiral aziridines with carbon dioxide. researchgate.netnih.gov | High atom economy, utilizes a renewable C1 source. | Often requires high pressure, specialized catalysts. researchgate.net |
| Catalytic Hydroamidation | Intramolecular cyclization of amide alkenes using a phosphazene base catalyst. organic-chemistry.org | Good functional group tolerance, broad substrate scope. | Catalyst cost and sensitivity can be a factor. |
| One-Pot Aziridine (B145994) Ring Opening | Regioselective ring-opening of a chiral aziridine followed by intramolecular cyclization. bioorg.org | Stereospecific, efficient, avoids toxic reagents. | Availability of suitably substituted chiral aziridines. |
For a molecule like 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, future synthetic work would likely focus on catalytic, stereoselective methods that can efficiently introduce the aryloxymethyl side chain from readily available starting materials.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and synthesis of new oxazolidinone derivatives. nih.gov These computational tools can accelerate research by predicting reaction outcomes, optimizing synthetic routes, and designing novel compounds with desired properties. illinois.edugcande.org
Reaction Prediction and Optimization: ML algorithms can be trained on vast databases of chemical reactions to predict the most likely products and optimal conditions (catalysts, solvents, temperature) for a given set of reactants. illinois.edu This can significantly reduce the number of trial-and-error experiments needed to synthesize a target molecule like this compound or its analogs, saving time and resources. gcande.org
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient retrosynthetic pathways that may not be obvious to a human chemist. nih.gov By analyzing millions of published reactions, these programs can identify the best disconnections and building blocks for complex targets.
De Novo Compound Design: Generative AI models can design new oxazolidinone structures with specific, predicted properties. acs.org For instance, if the goal is to create an analog of this compound with improved antibacterial activity, an ML model could suggest modifications to the aromatic ring or the linker based on quantitative structure-activity relationship (QSAR) models. nih.govfrontiersin.org These models learn the connection between a molecule's structure and its biological activity, guiding the design of more potent compounds. nih.gov
The synergy between automated synthesis platforms and AI decision-making represents a powerful future direction, enabling high-throughput screening and optimization of oxazolidinone libraries. illinois.edu
Exploration of Underexplored Chemical Transformations of the Oxazolidinone Scaffold
The 1,3-oxazolidin-2-one ring is not merely a static core; it is a versatile scaffold capable of undergoing various chemical transformations. rudn.ru While N-arylation and modifications to the C5 side chain are common, many other reactions remain underexplored. nih.gov Future research will likely delve into novel ways to functionalize this heterocycle.
Ring-Opening Reactions: The oxazolidinone ring can be opened under certain conditions to yield valuable intermediates like β-amino alcohols. Decarboxylative ring-opening reactions, in particular, offer a pathway to create new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the scaffold. researchgate.net
C-H Functionalization: Direct functionalization of the C-H bonds on the oxazolidinone ring or its substituents offers a highly efficient way to build molecular complexity without the need for pre-functionalized starting materials. Rhodium-catalyzed C-H amination of N-mesyloxycarbamates to form oxazolidinones is one such example of harnessing this powerful strategy. acs.org
Polymerization: The use of heterocyclic building blocks, including oxazolidinones, in iterative methodologies for creating sequence-defined polymers is an emerging field. rsc.org The controlled ring-opening of oxazolidinone monomers could lead to novel polymeric materials with tailored properties.
Photochemical and Electrochemical Reactions: The application of light or electricity to drive unique transformations of the oxazolidinone ring is a frontier area. researchgate.net These methods can provide access to reactive intermediates and reaction pathways that are not achievable through traditional thermal methods, potentially leading to the discovery of entirely new derivatization strategies.
For this compound, these underexplored transformations could lead to novel analogs where, for example, the oxazolidinone ring is opened to form a new scaffold, or the aromatic ring is further functionalized via late-stage C-H activation.
Addressing Methodological Challenges in the Academic Synthesis of Complex Oxazolidinone Structures
While significant progress has been made, the academic synthesis of complex molecules featuring the oxazolidinone scaffold still faces several methodological hurdles. nih.gov Addressing these challenges is crucial for enabling the rapid and reliable synthesis of diverse compound libraries for screening and development.
Scalability: Many novel synthetic methods developed in academia work well on a small (milligram) scale but are difficult to scale up. Future research must consider the scalability of new reactions, focusing on robust conditions and avoiding reagents or purification methods (like column chromatography) that are impractical on a larger scale.
Functional Group Compatibility: The synthesis of highly functionalized oxazolidinones requires reactions that are tolerant of a wide range of other chemical groups in the molecule. nih.gov Developing milder and more selective reactions is a constant challenge, especially when dealing with complex structures that may have multiple sensitive sites.
Stereochemical Control: Achieving complete control over multiple stereocenters, as is often required for complex natural products or drug candidates containing an oxazolidinone moiety, remains a significant challenge. nih.gov Methods that allow for the diastereoselective synthesis of 4,5-disubstituted oxazolidinones are still in high demand.
Purification: The purification of polar, heterocyclic compounds can be difficult. A move away from traditional chromatography towards more sustainable and scalable methods like crystallization or trituration is a practical challenge that needs to be addressed.
Overcoming these methodological barriers will be key to unlocking the full potential of the oxazolidinone scaffold and enabling the synthesis of next-generation compounds based on structures like this compound.
Q & A
Q. Basic: What are the common synthetic routes for constructing the 1,3-oxazolidin-2-one core in 5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one, and what stereochemical considerations are critical during synthesis?
The 1,3-oxazolidin-2-one core is typically synthesized via cyclization of β-amino alcohols with phosgene derivatives or via aziridine/CO₂ coupling (novel method for related oxazolidinones) . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, as seen in Evans' methodology, where substituents at C4 and C5 dictate ring conformation and reactivity. For example, aziridine intermediates reacting with CO₂ under specific pressures and catalysts can yield oxazolidinones with retention of stereochemistry .
Q. Basic: How can X-ray crystallography be utilized to determine the molecular conformation and intermolecular interactions of this compound derivatives?
X-ray crystallography provides precise bond angles, torsion angles, and hydrogen-bonding networks. For instance, in related oxadiazole derivatives, the oxazolidinone ring and aromatic substituents form dihedral angles (e.g., 32.41° between oxazolidinone and phenyl planes), influencing molecular packing via N–H···N hydrogen bonds . Software like SHELXL and ORTEP-3 are critical for refinement and visualization.
Q. Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for 1,3-oxazolidin-2-one derivatives in pharmacological applications?
SAR studies involve systematic substitution at key positions (e.g., C3, C5) followed by in vitro assays. For example, replacing the C5 methylphenoxy group with fluorophenyl groups in D5D inhibitors increased binding affinity by 10-fold . Computational docking (e.g., using pharmacophore models) and metabolic stability assays (e.g., liver microsomal testing) guide iterative optimization .
Q. Table 1: SAR Trends in Oxazolidinone Derivatives
| Position Modified | Substituent | Activity Change | Reference |
|---|---|---|---|
| C3 | Diphenyl | Potent D5D inhibition (IC₅₀ = 12 nM) | |
| C5 | 4-Fluorophenyl | Enhanced metabolic stability | |
| Phenoxy-methyl | 2-Methyl | Bioactivity retention |
Q. Advanced: What experimental approaches are recommended to assess the metabolic stability and toxicity of this compound analogs?
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS . For example, methoxyimino derivatives in show varied half-lives depending on substituent polarity.
- Toxicity : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. Oxazolidinones like linezolid exhibit bone marrow suppression, but analogs with modified C5 groups (e.g., hydroxymethyl) show reduced toxicity .
Q. Advanced: How do substitution patterns on the oxazolidinone ring and phenoxy-methyl group influence the biological activity of this compound class?
- Oxazolidinone Ring : Methyl groups at C4/C5 enhance metabolic stability by steric hindrance (e.g., (4S,5S)-5i in D5D inhibitors ).
- Phenoxy-Methyl Group : Electron-withdrawing substituents (e.g., fluorine) improve target affinity, while bulky groups (e.g., 3,5-dimethylphenoxy in Metaxalone) alter pharmacokinetic profiles .
Q. Basic: What analytical techniques (e.g., NMR, HPLC) are essential for characterizing the purity and stereochemistry of this compound?
Q. Advanced: In the context of antimicrobial research, how does this compound compare to other oxazolidinone-based agents in terms of mechanism and resistance profiles?
Unlike linezolid (binds 50S ribosomal subunit), this compound’s 2-methylphenoxy group may alter binding kinetics. Resistance profiles are tested via serial passage assays; C5 modifications (e.g., hydroxymethyl in Contezolid) reduce susceptibility to efflux pumps . Comparative MIC studies against Gram-positive pathogens (e.g., MRSA) are critical for efficacy evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
